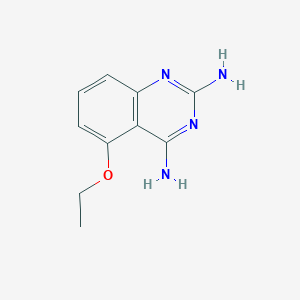

2,4-Quinazolinediamine, 5-ethoxy-

Beschreibung

Historical Perspectives and Foundational Discoveries of Quinazoline (B50416) Derivatives

The history of quinazoline chemistry dates back to the 19th century, with the first synthesis of the parent quinazoline molecule reported in 1895 by August Bischler and Lang. wikipedia.org This was achieved through the decarboxylation of quinazoline-2-carboxylic acid. wikipedia.org Another early synthesis was reported in 1903 by Siegmund Gabriel. wikipedia.org The name "quinazoline" itself was proposed by Weddige, who noted its isomeric relationship with cinnoline (B1195905) and quinoxaline. ijsrtjournal.com

The mid-20th century saw a surge in interest, with approximately 1500 different quinazoline compounds being reported. ontosight.ai This period laid the groundwork for understanding the fundamental reactivity and properties of the quinazoline nucleus. A notable, albeit controversial, chapter in the history of quinazoline derivatives is the synthesis of methaqualone in 1951. wikipedia.org Initially developed as an antimalarial drug, it was later widely prescribed as a sedative before its production was halted due to widespread misuse. wikipedia.org

Significance of the Quinazoline Nucleus in Advanced Chemical Synthesis and Medicinal Chemistry

The quinazoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ebi.ac.uknih.gov This has led to the development of numerous therapeutic agents. Over 60% of quinazoline-based drugs are utilized in the treatment of cancer. ontosight.ai The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.comekb.eg

The significance of this scaffold is highlighted by the approval of several quinazoline-containing drugs. For instance, Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, was approved by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of cancer. wikipedia.org Erlotinib, another EGFR inhibitor, received FDA approval in 2013 for treating non-small cell lung cancer (NSCLC). wikipedia.org These examples underscore the profound impact of the quinazoline nucleus in the development of targeted therapies. ebi.ac.uknih.gov

Overview of 2,4-Quinazolinediamine, 5-ethoxy- within the Quinazoline Class Research Context

2,4-Quinazolinediamine, 5-ethoxy- is a specific derivative that fits within the broader research context of substituted quinazolines. The core structure, 2,4-quinazolinediamine, has a known melting point of 254-258 ºC. chemsynthesis.com The addition of a 5-ethoxy group modifies the physicochemical properties of the parent diamine.

The synthesis of related structures, such as those derived from 2-ethoxy-4(3H)quinazolinone, has been explored for creating novel quinazoline derivatives with potential antimicrobial activity. mdpi.comnih.govnih.govresearchgate.net Research has also been conducted on the reactivity of 2-ethoxy-4-chloroquinazoline with various nucleophiles to generate new triazolo[1,5-c]quinazoline derivatives. researchgate.net Furthermore, 2-amino ontosight.aiebi.ac.ukmdpi.comtriazolo[1,5-c]quinazolines have been identified as potent adenosine (B11128) receptor antagonists, highlighting the therapeutic potential of this class of compounds. nih.gov

The study of 2,4-Quinazolinediamine, 5-ethoxy- and its analogs contributes to the understanding of structure-activity relationships within the quinazoline family, aiding in the design of new molecules with specific biological targets.

Interactive Data Tables

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethoxyquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-15-7-5-3-4-6-8(7)9(11)14-10(12)13-6/h3-5H,2H2,1H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWVBCREDYTZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152508 | |

| Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-81-5 | |

| Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Quinazolinediamine, 5 Ethoxy and Its Analogues

Classical Synthetic Routes to Quinazoline (B50416) Derivatives

The foundational methods for synthesizing quinazoline derivatives have been established over decades and continue to be relevant in modern organic synthesis. These classical routes often involve condensation and cyclization reactions, providing robust pathways to the quinazoline core.

Condensation Reactions in Quinazoline Ring Formation

Condensation reactions are a cornerstone of quinazoline synthesis. A widely employed method involves the reaction of anthranilic acid derivatives with various nitrogen-containing reagents. For instance, the Niementowski synthesis, a classic method, involves the condensation of anthranilic acid with amides to form 4(3H)-quinazolinones. nih.govfrontiersin.org This reaction is typically performed by heating the reactants, often with a dehydrating agent. nih.gov Modifications to this method, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times. nih.govfrontiersin.org

Another classical approach is the Griess synthesis, which was the first reported synthesis of a quinazolinone derivative in 1869. nih.govnih.gov This involved the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov Furthermore, the condensation of 2-aminobenzamides with aldehydes, often catalyzed by acids or promoted by oxidizing agents, represents a versatile route to quinazolinones. organic-chemistry.org

The following table summarizes key classical condensation reactions for quinazoline synthesis:

Cyclization Approaches Utilizing Anthranilic Acid Derivatives and Related Precursors

Cyclization reactions of appropriately substituted benzene (B151609) derivatives are fundamental to forming the quinazoline ring system. A common strategy involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride (B1165640) to yield a 1,3-benzoxazin-4-one intermediate. nih.gov This intermediate can then be treated with various amines to furnish the desired 4(3H)-quinazolinone derivatives. nih.gov

Another approach starts with 2-nitrobenzoic acid derivatives. These can undergo a one-pot reductive N-heterocyclization with formamide, catalyzed by indium(III) or bismuth(III) salts, to produce quinazolinones in high yields. arkat-usa.org In this process, the nitro group is reduced, and the resulting anthranilic acid derivative undergoes cyclocondensation. arkat-usa.org

Isatoic anhydride, a derivative of anthranilic acid, is also a versatile precursor. Its reaction with amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, provides a simple and efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Similarly, a three-component reaction of isatoic anhydride, primary amines, and benzyl (B1604629) halides (which are first oxidized to aldehydes) yields 4(3H)-quinazolinones. organic-chemistry.org

An efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed from anthranilic acid derivatives and potassium cyanate (B1221674) in water. researchgate.net This eco-friendly method proceeds through the formation of a urea (B33335) derivative, followed by cyclization. researchgate.net

Multi-Component Reaction (MCR) Strategies for Quinazoline Assembly

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules like quinazolines from three or more starting materials in a single step. nih.gov These reactions are highly atom-economical and allow for the rapid generation of diverse molecular scaffolds. nih.govopenmedicinalchemistryjournal.com

One notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed in the synthesis of polycyclic quinazolinones. nih.govacs.org This can involve the reaction of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation. acs.org Another Ugi-based strategy utilizes cyanamide (B42294) as an amine component, followed by a radical cyclization. nih.gov

Three-component reactions are also prevalent. For example, a palladium-catalyzed reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide efficiently constructs quinazolin-4(3H)-ones. organic-chemistry.org Another example is an iodine/ammonium (B1175870) acetate-assisted three-component reaction of substituted benzaldehydes with substituted o-aminoarylketones. nih.gov

Advanced and Emerging Synthetic Approaches for 2,4-Quinazolinediamines

While classical methods provide a strong foundation, the demand for more efficient, selective, and environmentally benign synthetic routes has driven the development of advanced methodologies. These often involve transition metal catalysis, offering novel pathways to quinazoline derivatives.

Transition Metal-Catalyzed Reaction Pathways

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, including quinazolines. nih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance.

A particularly innovative and atom-economical approach is the iridium-catalyzed acceptorless dehydrogenative coupling (ADC). organic-chemistry.org This method allows for the synthesis of quinazolines from 2-aminoarylmethanols and amides or nitriles, with the only by-products being hydrogen gas and water. organic-chemistry.org The reaction is typically catalyzed by an iridium complex, such as Tang's catalyst (TC-6), in the presence of a base like t-BuOK or KOH. organic-chemistry.org This process is believed to proceed via a 'borrowing hydrogen' mechanism. organic-chemistry.org

This ADC reaction has been shown to be scalable and tolerates a wide range of functional groups on the substrates. organic-chemistry.org A water-soluble iridium complex, [Cp*Ir(H2O)3][OTf]2, has also been successfully used to catalyze the acceptorless dehydrogenative condensation of o-aminobenzamides with aldehydes in water, highlighting the green potential of this methodology. rsc.org The use of cyclometalated iridium complexes has also been reported for efficient ADC reactions to produce quinolines, a related class of heterocycles. nih.gov

The following table outlines the key features of Iridium-Catalyzed ADC for quinazoline synthesis:

Table of Compounds

Cobalt-Catalyzed Dehydrogenative Cyclizations

Cobalt-catalyzed reactions have emerged as a cost-effective and environmentally friendly approach for synthesizing quinazolines. organic-chemistry.orgnih.gov These reactions often proceed via a dehydrogenative cyclization mechanism, which offers high atom economy. organic-chemistry.org

A notable method involves the use of readily available Co(OAc)₂·4H₂O as a catalyst for the one-pot synthesis of quinazolines from 2-aminoaryl alcohols and nitriles under mild conditions. organic-chemistry.orgnih.gov This ligand-free cobalt-catalyzed annulation proves effective for a variety of substrates, including those with different functional groups on the benzonitrile (B105546) component. nih.gov For instance, aryl nitriles containing methyl and methoxy (B1213986) groups undergo smoother dehydrogenative annulation compared to those with nitro groups. nih.gov This cobalt catalytic system demonstrates high activity in the reactions of 2-aminobenzyl alcohols with nitriles, leading to the formation of various quinazoline derivatives in yields of up to 95%. nih.govresearchgate.net The process is valued for its simplicity and the use of an earth-abundant metal. nih.govresearchgate.net

Heterogeneous cobalt catalysts, such as cobalt zeolite imidazolate frameworks (ZIF-67), have also been successfully employed. nih.gov In these cases, the cyclization of 2-aminobenzoketones with benzylamines in the presence of an oxidant like TBHP in toluene (B28343) at 80°C can produce quinazolines in excellent yields. nih.gov A key advantage of the ZIF-67 catalytic system is its recyclability without a significant loss of catalytic activity. nih.gov

Table 1: Examples of Cobalt-Catalyzed Quinazoline Synthesis

| Starting Materials | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminoaryl alcohols and nitriles | Co(OAc)₂·4H₂O | Mild, one-pot | Up to 95% | nih.govresearchgate.net |

Nickel-Catalyzed C-H/N-H Bond Activation and Annulation Reactions

Nickel catalysis provides a powerful tool for the functionalization of C-H bonds, a strategy that has been extended to the synthesis of nitrogen-containing heterocycles. rsc.org The development of nickel-catalyzed chelation-assisted C-H functionalization reactions has been a significant advancement in this area. nih.gov

One of the key approaches involves the Ni(0)-catalyzed reaction of aromatic amides with alkynes, which proceeds through a C-H/N-H oxidative annulation to form isoquinolinones. nih.gov This concept of amidate-promoted C-H activation can be applied to the synthesis of related heterocyclic systems. nih.gov The use of a directing group, such as the 8-aminoquinoline (B160924) moiety, in combination with a Ni(II) catalyst has been shown to be effective for a wide array of C-H functionalization reactions. nih.gov

For the synthesis of quinazoline analogues, nickel-catalyzed C-H bond alkylation of anilines using a pyrimidinyl directing group offers a route to ortho-functionalized anilines, which are valuable precursors. nih.gov The catalytic cycle is thought to involve the formation of a six-membered cyclometalated nickel complex. nih.gov Furthermore, nickel-catalyzed reductive cross-coupling of activated primary amines with aryl halides presents a method for C-N bond formation under mild conditions, which is applicable to a broad range of substrates. rsc.org

Copper-Catalyzed Cascade Reactions

Copper-catalyzed cascade reactions are a highly efficient and versatile method for the synthesis of quinazoline derivatives. organic-chemistry.orgnih.govnih.govrsc.org These reactions often involve multiple bond-forming events in a single pot, leading to complex molecules from simple starting materials.

A prominent example is the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes, which, in the presence of cerium nitrate (B79036) hexahydrate and ammonium chloride, produces a wide array of 2-substituted quinazolines in moderate to excellent yields. organic-chemistry.orgnih.gov The reaction demonstrates good functional group tolerance. organic-chemistry.orgnih.gov Optimal conditions for this transformation have been identified as using CuCl as the catalyst, KOH as the base, and acetonitrile (B52724) as the solvent, achieving yields as high as 90%. organic-chemistry.org The reaction mechanism is believed to involve the in-situ formation of 2-aminobenzaldehydes, followed by cyclization and aromatization. organic-chemistry.org

Another effective copper-catalyzed method involves the cascade reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones. nih.govrsc.org This approach is noted for its simplicity, economic viability, and practicality, affording good to excellent yields of the target quinazolines. nih.govrsc.org Furthermore, a Cu(I)-catalyzed cascade cyclization/hydrodehalogenation using acetamide (B32628) as a nitrogen source and water as a hydrogen source provides a unified route to quinazolines from readily available starting materials. rsc.orgresearchgate.net

Table 2: Overview of Copper-Catalyzed Quinazoline Synthesis

| Starting Materials | Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|---|

| (2-Aminophenyl)methanols and aldehydes | CuCl/KOH/Ce(NO₃)₃·6H₂O/NH₄Cl | Good functional group tolerance | Up to 90% | organic-chemistry.org |

| Amidine hydrochlorides and 2-halobenzaldehydes/ketones | Copper catalyst | Simple, economical, practical | Good to excellent | nih.govrsc.org |

Palladium-Catalyzed Cascade Reactions

Palladium catalysis is widely used in organic synthesis, and several cascade reactions have been developed for the construction of quinazoline and quinazolinone scaffolds. rsc.orgorganic-chemistry.org These reactions often involve cross-coupling steps followed by cyclization.

For example, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidohydrazides and aryl iodides has been developed for the synthesis of pharmaceutically relevant triazoles, showcasing the potential for complex heterocycle synthesis. researchgate.net A palladium-catalyzed cascade carbonylative/cyclization of trifluoroacetimidoyl chlorides and 2-iodoanilines provides a route to 2-(trifluoromethyl)quinazolin-4(3H)-ones with a broad substrate scope. researchgate.net

The Suzuki cross-coupling reaction, a cornerstone of palladium catalysis, has been utilized to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com This involves the reaction of bromo-substituted quinazolines with a boronic acid pinacol (B44631) ester in the presence of a palladium catalyst. mdpi.com Another innovative approach is the denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which offers an efficient pathway to quinolines. nih.gov This process is believed to occur through a sequential denitrogenative addition followed by intramolecular cyclization. nih.gov Furthermore, a palladium-catalyzed cascade radical cyclization and C-H amination of 1,7-enynes with hydroxylamine (B1172632) has been developed for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds. rsc.org

Green Chemistry Principles and Sustainable Synthesis

In recent years, there has been a significant push towards developing more sustainable synthetic methods that adhere to the principles of green chemistry. This includes the use of solvent-free conditions and alternative energy sources like microwave irradiation.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and can lead to cleaner reaction profiles. Several solvent-free methods for the synthesis of quinazolines and their derivatives have been reported. nih.govnih.gov

One such method involves the catalyst- and solvent-free reaction of 2-aminoarylketones with trialkyl orthoesters in the presence of ammonium acetate, which produces quinazolines in good to excellent yields (79-94%). nih.gov Another approach utilizes wet zinc oxide nanopowder as a highly effective and recyclable catalyst for the cyclization of o-aminobenzamide with aldehydes under solvent-free conditions and exposure to air. researchgate.net This procedure is operationally simple and provides excellent yields of quinazolin-4(3H)-ones. researchgate.net Additionally, a transition-metal-free synthesis of quinazolines has been achieved through the reaction of 2-aminobenzophenones with nitriles under microwave irradiation without a solvent, offering a rapid and efficient one-pot synthesis. nih.gov

Table 3: Examples of Solvent-Free Quinazoline Synthesis

| Starting Materials | Catalyst/Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Aminoarylketones, trialkyl orthoesters, ammonium acetate | Catalyst- and solvent-free | 79-94% | Environmentally friendly | nih.gov |

| o-Aminobenzamide, aldehydes | Wet ZnO-NPs, air | Up to 90% | Recyclable catalyst | researchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained popularity as it can significantly reduce reaction times, increase yields, and improve the purity of products compared to conventional heating methods. nih.govvanderbilt.edufrontiersin.org

An efficient microwave-assisted method for the preparation of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines involves the reaction of substituted methyl anthranilate with various iso(thio)cyanates in a DMSO/H₂O mixture without a catalyst or base. nih.gov This protocol is suitable for creating a library of diverse compounds with good yields and high purities. nih.gov Another green and rapid method utilizes microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, which is a significant advancement in using iron catalysis in aqueous media for N-heterocycle synthesis. sci-hub.cat

Microwave irradiation has also been successfully applied to the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times. nih.gov For instance, the condensation of anthranilic acids with lactim ethers to form pyrazino[2,1-b]quinazoline-3,6-diones is greatly improved under microwave conditions. nih.gov Furthermore, a simple and high-yielding strategy for preparing 4-aminoquinazoline derivatives involves the microwave-assisted reaction of N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with amines. nih.gov

Table 4: Selected Microwave-Assisted Syntheses of Quinazoline Derivatives

| Starting Materials | Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted methyl anthranilate, iso(thio)cyanates | DMSO/H₂O, Microwave | 2,4(1H,3H)-quinazolinediones/2-thioxoquinazolines | nih.gov |

| Substituted 2-halobenzoic acids, amidines | Iron catalyst, Water, Microwave | Quinazolinones | sci-hub.cat |

| Anthranilic acids, lactim ethers | Microwave | Pyrazino[2,1-b]quinazoline-3,6-diones | nih.gov |

Ionic Liquid Applications in Quinazoline Synthesis

The use of ionic liquids (ILs) in organic synthesis has gained considerable traction as part of a broader movement towards "green chemistry". acs.org Ionic liquids are salts with low melting points, possessing unique properties such as negligible vapor pressure, high thermal stability, and tunable solvent characteristics, which make them attractive alternatives to conventional volatile organic solvents. acs.orgrsc.orgmdpi.com Their application as both solvents and catalysts has been a significant development in quinazoline synthesis. mdpi.comresearchgate.net

Furthermore, basic ionic liquids have been engineered to act as both a catalyst and a surfactant in aqueous media. rsc.orgbohrium.com Basic 1-propyl-3-alkylimidazolium hydroxide (B78521) ionic liquids ([PRIm][OH]) have been used to promote the condensation reaction to form quinazolinones in water. rsc.orgbohrium.com The surfactant properties of these ILs are crucial; they decrease the interfacial tension between reactants and form micelles. rsc.orgbohrium.com These micelles can solubilize a greater amount of the reactants within the aqueous phase, thereby increasing the contact between the reactants and the catalytic sites, which enhances the reaction rate and efficiency. rsc.org

The structural tunability of ionic liquids is a key advantage, allowing for the design of functionalized ILs for specific applications, such as the conversion of carbon dioxide (CO2) into valuable quinazoline-2,4(1H,3H)-diones. acs.orgmdpi.com Novel anion-functionalized ionic liquids have been synthesized for the express purpose of capturing and catalytically converting CO2 into these diones, demonstrating the potential of ILs to address both synthesis and environmental challenges simultaneously. acs.org

The table below summarizes the application of different types of ionic liquids in quinazoline synthesis.

| Ionic Liquid Type | Role | Key Advantages | Example Application |

| Acidic Ionic Liquid | Solvent and Catalyst | Self-catalysis, easy workup, short reaction time | Synthesis of quinazoline intermediates researchgate.net |

| Basic Imidazolium IL | Catalyst and Surfactant | Enhanced reactant solubilization in water via micelles | Synthesis of quinazolinones in aqueous media rsc.org |

| Functionalized IL | Catalyst and Reactant | CO2 capture and conversion | Synthesis of quinazoline-2,4(1H,3H)-diones from CO2 acs.orgmdpi.com |

Regioselective Synthesis and Stereochemical Control in Quinazoline Formation

Regioselectivity—the control of the position at which a chemical bond is formed—is a critical challenge in the synthesis of complex molecules like substituted quinazolines. Researchers have developed several strategies to achieve high regioselectivity, enabling the synthesis of specific isomers with desired biological or chemical properties.

One effective method involves the transition metal-free direct acylation of quinazolines. rsc.org This approach allows for the regioselective introduction of an acyl group at the 4-position of the quinazoline ring with good to excellent yields by reacting the quinazoline with an aldehyde in the presence of bis(trifluoroacetoxy)iodobenzene and trimethylsilyl (B98337) azide (B81097) at ambient temperature. rsc.org The reaction demonstrates excellent functional group tolerance and site selectivity. rsc.org

Another strategy focuses on the modification of the C2 and C4 positions of the quinazoline ring through an azide-tetrazole tautomeric equilibrium. beilstein-journals.org This has been used to synthesize 4-azido-2-sulfonylquinazolines, which serve as precursors for C2-regioselective modifications. beilstein-journals.org The regioselectivity of these reactions has been unequivocally proven through methods like NOESY NMR spectroscopy and X-ray analysis. beilstein-journals.org

Palladium-catalyzed intramolecular oxidative C-H amination is a powerful tool for constructing fused heterocyclic systems with specific regiochemistry. researchmap.jp This method has been used for the expedient synthesis of specific regioisomers of quinazolinone- and phenanthridine-fused heterocycles. researchmap.jp By starting with 2-([1,1'-biphenyl]-2-yl)quinazolin-4(3H)-ones, a ring-closing C-H amination reaction produces exclusively the linear fused isomer, avoiding the angular alternative. researchmap.jp This approach not only provides access to complex molecular architectures but also to molecules with significant potential as fluorophores in materials and medicinal science. researchmap.jp

In the synthesis of researchgate.netrsc.orgbeilstein-journals.orgtriazolo[4,3-a]quinazolin-9-ones, the reaction of cyclohexene-condensed 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides leads to the formation of the angular regioisomer. nih.gov The stereochemistry of the resulting product was definitively confirmed through X-ray crystallographic analysis. nih.gov This highlights the importance of empirical structural determination in confirming the outcomes of regioselective reactions.

The table below outlines different methodologies for achieving regioselectivity in quinazoline synthesis.

| Method | Position(s) Targeted | Key Reagents/Catalysts | Outcome |

| Direct Acylation | C4-position | Bis(trifluoroacetoxy)iodobenzene, Trimethylsilyl azide | Selective acylation at the 4-position rsc.org |

| Azide-Tetrazole Equilibrium | C2 and C4-positions | NaN3, Alkyl/arylsulfinates | Regioselective synthesis of 4-azido-2-sulfonylquinazolines beilstein-journals.org |

| Pd-Catalyzed C-H Amination | Fused Ring System | Palladium catalyst | Exclusive formation of linear quinazolinone-phenanthridine fused isomers researchmap.jp |

| Cyclocondensation | Fused Ring System | Hydrazonoyl chlorides, Triethylamine | Formation of angular researchgate.netrsc.orgbeilstein-journals.orgtriazolo[4,3-a]quinazolin-9-ones nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Maximizing the yield and purity of the final product is a central goal in chemical synthesis. The optimization of reaction conditions—such as the choice of catalyst, solvent, temperature, and reaction time—is crucial for achieving this goal in quinazoline synthesis.

One study focused on the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide, systematically optimizing various parameters. journalirjpac.comindexcopernicus.comindexcopernicus.com The investigation revealed that the Lewis acid BF3-Et2O was a highly effective catalyst. journalirjpac.comindexcopernicus.com The optimal conditions were determined to be a molar ratio of 2-aminoacetophenone to BF3-Et2O of 1:0.5, a reaction temperature of 150°C, and a reaction time of 6 hours, which resulted in a product yield of 86%. journalirjpac.comindexcopernicus.comindexcopernicus.com This was a significant improvement over previously reported methods. journalirjpac.comindexcopernicus.com

The development of catalyst-free and base-free methods represents a significant step towards more sustainable chemical processes. An efficient, one-step synthesis of quinazolinones has been reported using 2-aminobenzamide (B116534) and benzylamine (B48309) in dimethyl sulfoxide (B87167) (DMSO) under open-air conditions. researchgate.net In this case, DMSO acts as both the solvent and an oxidant at 100°C, facilitating the reaction without the need for an external catalyst or base. researchgate.net This protocol is noted for its broad substrate scope and environmentally benign, mild reaction conditions. researchgate.net

The following table presents a summary of optimized reaction conditions for the synthesis of quinazoline derivatives.

| Quinazoline Derivative | Starting Materials | Catalyst/Solvent | Optimal Conditions | Yield/Purity |

| 4-Methylquinazoline | 2-Aminoacetophenone, Formamide | BF3-Et2O | 150°C, 6 hours | 86% Yield journalirjpac.comindexcopernicus.com |

| 2-Methylquinazolin-4(3H)-one | Anthranilic acid, Acetic anhydride | NaOH on Alumina / Microwave | 8-10 min irradiation | 80% Yield, >95% Purity derpharmachemica.com |

| Substituted Quinazolinones | 2-Aminobenzamide, Benzylamine | DMSO (solvent and oxidant) | 100°C, catalyst-free | High efficiency researchgate.net |

Structural Elucidation and Spectroscopic Characterization of 2,4 Quinazolinediamine, 5 Ethoxy

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. For 2,4-Quinazolinediamine, 5-ethoxy-, the ¹³C NMR spectrum is expected to show ten distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule. Specific experimental data for this compound is not currently available in published literature. Predicted data would show signals for the two carbons of the ethoxy group, the aromatic carbons of the benzene (B151609) ring portion of the quinazoline (B50416) system, and the carbons of the pyrimidine (B1678525) ring, including those bonded to the amino groups.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, for instance, between the methylene (B1212753) and methyl protons of the ethoxy group and between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the placement of the ethoxy group and the amino groups on the quinazoline core.

Detailed experimental 2D NMR data for 2,4-Quinazolinediamine, 5-ethoxy- is not found in the current scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. The molecular formula of 2,4-Quinazolinediamine, 5-ethoxy- is C₁₀H₁₂N₄O. uni.lu HRMS would be expected to provide an exact mass measurement that confirms this formula. Predicted mass spectrometry data for various adducts of the compound are available.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 205.10838 |

| [M+Na]⁺ | 227.09032 |

| [M-H]⁻ | 203.09382 |

| [M+NH₄]⁺ | 222.13492 |

| [M+K]⁺ | 243.06426 |

| [M]⁺ | 204.10055 |

Data sourced from PubChem. uni.lu

Analysis of the fragmentation pattern in the mass spectrum would further corroborate the structure, for instance, by showing the loss of the ethoxy group or other characteristic fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,4-Quinazolinediamine, 5-ethoxy-, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amino groups.

C-H stretching vibrations of the aromatic and aliphatic (ethoxy) groups.

C=N and C=C stretching vibrations within the quinazoline ring system.

C-O stretching of the ethoxy group.

Specific experimental IR data for this compound is not available in the surveyed literature.

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. To date, there are no published X-ray crystal structures for 2,4-Quinazolinediamine, 5-ethoxy-. If a suitable single crystal could be grown, this technique would unambiguously confirm the connectivity and provide precise details of the three-dimensional structure.

Computational Chemistry and Theoretical Analysis of 2,4 Quinazolinediamine, 5 Ethoxy

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum mechanics provides a static picture of a molecule's lowest energy state, molecular modeling and dynamics simulations explore its dynamic behavior. nih.gov Molecular Dynamics (MD) simulations are particularly powerful for understanding the conformational flexibility of 2,4-Quinazolinediamine, 5-ethoxy-, and its stability when interacting with a biological target. abap.co.innih.gov

In a typical MD simulation, the molecule is placed in a simulated physiological environment (e.g., a box of water molecules and ions), and Newton's equations of motion are solved for every atom over a period of time, often ranging from nanoseconds to microseconds. nih.gov This generates a trajectory that reveals how the molecule moves, flexes, and changes its shape. nih.gov Key analyses of MD trajectories include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of its conformation. abap.co.inresearchgate.net

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the molecule by measuring the fluctuation of individual atoms or residues. researchgate.net

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds, which are critical for understanding ligand-receptor interactions. nih.gov

These simulations are crucial for assessing whether the compound can adopt and maintain a favorable conformation to bind effectively within a protein's active site. abap.co.in

Table 2: Typical Parameters for a Molecular Dynamics Simulation Setup

| Parameter | Example Value/Method | Purpose |

| Force Field | AMBER, GAFF | Defines the potential energy function for atoms and bonds. nih.gov |

| Water Model | TIP3P | Explicitly represents the solvent environment. nih.gov |

| System Neutralization | Na+ or Cl- ions | Balances the overall charge of the simulation box. nih.gov |

| Simulation Time | 100-200 ns | Duration over which the system's dynamics are observed. nih.gov |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |

| Analysis Software | AmberTools, GROMACS | Used to process and analyze the simulation trajectory. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline (B50416) derivatives, QSAR models are developed to predict their inhibitory potential against specific targets, such as protein kinases. researchgate.net

The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of known quinazoline analogs with measured biological activities. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to create a model that correlates these descriptors with activity. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are also widely used. nih.govfrontiersin.org These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic/hydrophilic properties are predicted to increase or decrease biological activity. nih.gov A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized molecules like 2,4-Quinazolinediamine, 5-ethoxy-, thereby guiding the design of more potent derivatives. nih.govnih.gov

Table 3: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Indication of a Good Model |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Value close to 1.0 nih.gov |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation (e.g., leave-one-out). | Value > 0.5 nih.gov |

| R²_pred (External Validation R²) | R² calculated for an external test set of compounds not used in model training. | A high value indicates good external predictivity. nih.gov |

| F-statistic | A measure of the statistical significance of the regression model. | High value |

| SEE (Standard Error of Estimate) | A measure of the accuracy of the predictions. | Low value frontiersin.org |

Computational Screening Methodologies for Reaction Pathways and Ligand Interactions

Computational screening encompasses a range of methods used to evaluate large numbers of molecules or reaction possibilities quickly. For 2,4-Quinazolinediamine, 5-ethoxy-, these techniques are primarily applied to understand its interactions with potential biological targets.

Molecular docking is the most common screening technique. It predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. researchgate.netnih.gov The process involves generating multiple possible binding poses of the molecule within the protein's active site and then using a scoring function to rank them. This provides critical insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Docking can be used in a "virtual screening" campaign to filter large compound libraries to identify potential hits for a given target. nih.gov

Beyond docking, computational methods can also explore potential reaction pathways for the synthesis or metabolism of the compound. By calculating the transition state energies for proposed reaction steps, chemists can predict the feasibility and kinetics of different synthetic routes, optimizing the path to the target molecule.

Table 4: Common Computational Screening Techniques

| Technique | Primary Application | Information Gained |

| Molecular Docking | Predicting ligand binding mode and affinity. | Binding pose, scoring/affinity, key interacting residues. nih.gov |

| Virtual Screening | Filtering large compound libraries for potential hits. | A ranked list of compounds predicted to be active. nih.gov |

| Pharmacophore Modeling | Identifying essential 3D features for biological activity. | A 3D arrangement of features (e.g., H-bond donors/acceptors, aromatic rings). |

| Free Energy Calculations (e.g., MM/PBSA) | Estimating the binding free energy of a ligand-protein complex. | More accurate estimation of binding affinity than docking scores. nih.gov |

Molecular Interactions and Biochemical Mechanisms of 2,4 Quinazolinediamine, 5 Ethoxy and Its Derivatives in Vitro Studies

Ligand-Target Binding Interactions at the Molecular Level

The efficacy of quinazoline-based inhibitors is fundamentally rooted in their precise interactions within the binding sites of their target proteins. These interactions are a combination of directed hydrogen bonds and broader, less specific hydrophobic and π-stacking forces, which together create a stable ligand-protein complex.

Hydrogen bonds are critical for the orientation and affinity of quinazoline (B50416) derivatives within enzyme active sites. For instance, in the inhibition of Tankyrase-1 (TNKS1), a derivative featuring a quinazolinone nucleus demonstrates key hydrogen bonding. The keto group and the N3 atom of the quinazolinone core, which occupy the nicotinamide (B372718) subsite of the enzyme, form hydrogen bonds with the backbone of the amino acid Gly1185. nih.gov This interaction is crucial for the stability and inhibitory efficacy of the compound. nih.gov Similarly, in the context of p21-Activated Kinase 4 (PAK4) inhibition, a 2,4-diaminoquinazoline series was optimized based on its ability to form hydrogen bonds within the ATP-binding pocket. acs.org These directed interactions are a cornerstone of the structure-based drug design approach for developing potent and selective inhibitors. acs.org

Alongside hydrogen bonds, hydrophobic and π-stacking interactions contribute significantly to the binding energy of these ligands. The fused aromatic ring system of the quinazoline scaffold provides a substantial surface for π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the target's binding pocket. In the case of Tankyrase inhibitors, van der Waals forces, a component of hydrophobic interactions, potentiate the affinity of the ligand at the active site. nih.gov For inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a bi-aryl urea (B33335) moiety attached to a heteroaromatic scaffold is designed to fit into a hydrophobic pocket near the ATP binding site, which is created by the displacement of the DFG (Asp-Phe-Gly) loop. nih.gov This highlights the importance of hydrophobic interactions in achieving high-affinity binding for quinazoline-based inhibitors.

Enzyme Inhibition Mechanisms and Kinetics

Derivatives of the quinazoline scaffold have been identified as inhibitors of several key enzymes implicated in disease progression, particularly in cancer. Their mechanisms of action often involve modulating critical signaling pathways that control cell growth, proliferation, and survival.

Tankyrases (TNKS1 and TNKS2) are enzymes that have emerged as promising pharmacological targets due to their role in modulating the Wnt/β-catenin signaling pathway, which is frequently overactive in various cancers. nih.govnih.govmdpi.com Quinazoline derivatives have been developed as potent TNKS inhibitors. oulu.fibiorxiv.org These inhibitors function by binding to the nicotinamide (NI) site of the enzyme. biorxiv.org

The inhibition of Tankyrases leads to an increase in the protein level of Axin2, a key component of the β-catenin destruction complex. mdpi.com This stabilization of Axin2 enhances the degradation of β-catenin, thereby suppressing the aberrant Wnt signaling. mdpi.comnih.gov This mechanism was demonstrated with a 2-aryl-quinazolin-4-one derivative, which was shown to modulate Wnt pathway activity in a colorectal xenograft model. nih.gov A selective inhibitor, 2,4-diamino-quinazoline (2,4-DAQ), was found to suppress the expression of Wnt/β-catenin target genes like MYC and LGR5, leading to reduced cancer cell viability and stemness. nih.gov

Table 1: Activity of Representative Quinazoline-based Tankyrase Inhibitors

| Compound | Target | IC₅₀ | Cell-based Assay | Outcome | Reference |

|---|---|---|---|---|---|

| 2-Aryl-quinazolin-4-one (5k) | TNKS1/2 | Potent (specific value not stated) | Colorectal Xenograft Model | Modulation of Wnt pathway activity | nih.gov |

| Bis-quinazolinone 5 | TNK-1 | Higher affinity than IWR-1 | Molecular Dynamics Simulation | Stable binding at active site | nih.gov |

| 2,4-DAQ | Wnt/β-catenin pathway | Not specified | Gastric Cancer Cells | Suppression of target genes (AXIN2, MYC, LGR5) | nih.gov |

p21-Activated Kinase 4 (PAK4) is another enzyme target that has attracted significant interest due to its role in cancer cell invasion, metastasis, and proliferation. acs.org A class of potent and selective PAK4 inhibitors has been developed based on a 4-aminoquinazoline-2-carboxamide scaffold. acs.org The design of these inhibitors was guided by X-ray crystallography and a structure-based drug design approach, starting from a 2,4-diaminoquinazoline series. acs.org One initial compound, LCH-7749944, was identified as a moderate PAK4 inhibitor and was noted for its ability to significantly inhibit the migration and invasion of human gastric cancer cells. acs.org This was associated with the blockage of the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways. acs.org

Table 2: Inhibition Data for a Quinazoline-based PAK4 Inhibitor

| Compound | Target | Kᵢ (PAK4) | Selectivity | Cellular Effect | Reference |

|---|

| Compound 9 (LCH-7749944) | PAK4 | Moderate (specific value not stated) | Higher potency against PAK4 than PAK1 | Inhibited migration and invasion of human gastric cancer cells | acs.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-Quinazolinediamine, 5-ethoxy- |

| 2,4-diamino-quinazoline (2,4-DAQ) |

| 2-Aryl-quinazolin-4-one |

| Bis-quinazolinone 5 |

| 4-aminoquinazoline-2-carboxamide |

| LCH-7749944 |

| 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolate (ICI 198583) |

| Axin2 |

| β-catenin |

| MYC |

| LGR5 |

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of the quinazoline class are well-documented as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that regulate cell proliferation and survival. The general mechanism of action for many quinazoline-based inhibitors involves competitive binding to the ATP-binding site within the EGFR tyrosine kinase domain. This prevents the downstream signaling cascades that can lead to uncontrolled cell growth. While no specific inhibitory data for 2,4-Quinazolinediamine, 5-ethoxy- against EGFR is readily available, the broader class of 4-anilinoquinazolines has demonstrated potent EGFR-TK inhibitory activity. For instance, certain 6-ureido-anilinoquinazoline derivatives have shown IC50 values in the nanomolar range. Molecular docking studies of these active compounds have revealed binding modes similar to established EGFR inhibitors like gefitinib, often involving key interactions with residues such as Cys-773 at the gatekeeper position of the enzyme.

Cyclin-Dependent Kinase (CDK) and Abl Protein Kinase Inhibition

The quinazoline core is also found in inhibitors of cyclin-dependent kinases (CDKs) and Abl protein kinase, both crucial regulators of cell cycle progression and cellular signaling.

Some quinazolinone-based derivatives have been identified as potent inhibitors of CDK2, a key enzyme in the regulation of the cell cycle. For example, certain derivatives have shown significant inhibitory action against CDK2, leading to cell cycle arrest. The development of selective CDK4/6 inhibitors has also been a focus, with some compounds demonstrating IC50 values in the nanomolar range against these kinases. The mechanism of these inhibitors is typically ATP-competitive, where they occupy the ATP binding pocket of the kinase, preventing phosphorylation of its substrates.

In the context of Abl protein kinase, an enzyme implicated in certain types of leukemia, inhibitors with a 2-phenylaminopyrimidine scaffold, which shares structural similarities with quinazolines, have demonstrated potent and selective inhibition. These inhibitors can effectively block the kinase activity of both v-Abl and the PDGF receptor, leading to the inhibition of downstream signaling and cell proliferation.

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of interest in the context of hyperpigmentation disorders. While direct studies on 2,4-Quinazolinediamine, 5-ethoxy- are absent, other heterocyclic compounds have been investigated for their tyrosinase inhibitory potential. For instance, certain benzothiazole (B30560) derivatives have exhibited potent tyrosinase inhibition, with some compounds showing significantly greater potency than the well-known inhibitor, kojic acid. Kinetic studies have revealed that these inhibitors can act competitively, binding to the active site of the enzyme. The inhibitory mechanism often involves chelation of the copper ions within the tyrosinase active site.

5-Lipoxygenase Inhibition

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions. Although specific data for 2,4-Quinazolinediamine, 5-ethoxy- is not available, quinoline (B57606) derivatives have been explored as 5-LOX inhibitors. The inhibition of 5-LOX can lead to a reduction in the production of pro-inflammatory leukotrienes, thereby mitigating inflammatory responses.

Interaction with Cellular Structural Proteins, e.g., Tubulin

Beyond enzyme inhibition, some quinazoline derivatives have been shown to interact with structural proteins, most notably tubulin.

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Certain quinazoline-containing compounds have been identified as inhibitors of tubulin polymerization. These agents can bind to the colchicine (B1669291) binding site on tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This disruption can lead to an arrest of the cell cycle in the G2/M phase and induce apoptosis. The inhibitory activity is often evaluated by measuring the half-maximal inhibitory concentration (IC50) for tubulin polymerization.

Modulation of Key Biochemical Pathways (e.g., NF-kappaB and AP-1 mediated transcriptional activation)

The nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are transcription factors that play critical roles in regulating the expression of genes involved in inflammation, immunity, and cell survival. While direct evidence for the modulation of NF-κB and AP-1 pathways by 2,4-Quinazolinediamine, 5-ethoxy- is not currently available in the scientific literature, the anti-inflammatory effects observed with some related heterocyclic compounds suggest a potential for such interactions. For example, the inhibition of pathways upstream of NF-κB and AP-1, such as the 5-lipoxygenase pathway, can indirectly affect the activation of these transcription factors.

In Vitro Studies of Molecular Recognition and Specificity

This section was intended to include detailed research findings and data tables. The absence of primary research literature on 2,4-Quinazolinediamine, 5-ethoxy- prevents the generation of content for this section.

While the broader class of quinazoline derivatives has been the subject of numerous studies, demonstrating a wide range of biological activities through interactions with various enzymes and receptors, the specific substitution pattern of a 5-ethoxy group on the 2,4-quinazolinediamine scaffold has not been characterized in the available scientific literature. Therefore, no data can be presented on its molecular interactions or biochemical mechanisms.

Structure Activity Relationship Sar Studies of 2,4 Quinazolinediamine, 5 Ethoxy Derivatives

Impact of Substituent Position on In Vitro Biochemical Activity

The specific placement of substituents on the 2,4-quinazolinediamine, 5-ethoxy- framework is a critical determinant of in vitro biochemical potency. The quinazoline (B50416) core serves as a foundational scaffold, and modifications at its various open positions can dramatically alter the compound's interaction with its biological target, often a protein kinase.

The 5-ethoxy group itself is a crucial element, often fitting into a specific hydrophobic pocket within the target's active site. The SAR of related quinazoline compounds indicates that substitutions at other positions significantly modulate activity. For instance, in many quinazoline-based kinase inhibitors, the group at the 4-position, typically an arylamino substituent, is pivotal for high-affinity binding. The substitution pattern on this appended aryl ring—whether at the ortho-, meta-, or para- position—can lead to orders of magnitude differences in inhibitory concentration (IC₅₀) values.

Furthermore, SAR studies on related quinazolinone cores have shown that substitutions at positions 2, 6, and 8 are also highly influential. researchgate.net Alterations at the 2-position, for example, can affect the planarity and electronic distribution of the heterocyclic system, thereby influencing key hydrogen bonding interactions with the target protein. The strategic placement of substituents not only fine-tunes direct binding interactions but can also be used to modify physicochemical properties such as solubility, which indirectly impacts performance in in vitro assays.

The table below illustrates hypothetical SAR data for a series of 5-ethoxy-2,4-quinazolinediamine derivatives, highlighting the effect of substituent position on kinase inhibitory activity.

| Compound ID | Substituent at C6 | Substituent at C7 | 4-Anilino Substituent | Kinase IC₅₀ (nM) |

| 1a | -H | -H | -H | 580 |

| 1b | -OCH₃ | -H | -H | 250 |

| 1c | -H | -OCH₃ | -H | 15 |

| 1d | -H | -OCH₃ | 3-chloro | 5 |

| 1e | -H | -OCH₃ | 4-chloro | 45 |

This table contains illustrative data and is not derived from a single specific study.

Influence of Substituent Electronic and Steric Properties on Molecular Interactions

The efficacy of 5-ethoxy-2,4-quinazolinediamine derivatives is profoundly governed by the electronic and steric characteristics of their substituents, which dictate the nature and strength of molecular interactions with the target protein.

Electronic Properties: The electron-donating or electron-withdrawing nature of a substituent alters the electron density across the quinazoline ring system and its appended groups. This modulation can significantly impact the strength of crucial hydrogen bonds. For example, an electron-withdrawing group on the 4-anilino moiety can increase the acidity of the amine proton, potentially leading to a stronger hydrogen bond with a key amino acid residue (like threonine) in the hinge region of a kinase active site. Conversely, electron-donating groups can enhance the basicity of nitrogen atoms within the quinazoline core, strengthening their role as hydrogen bond acceptors.

Steric Properties: The size and three-dimensional shape of substituents are paramount for achieving a snug, complementary fit within the binding pocket. The 5-ethoxy group itself is a prime example of a sterically important feature. The steric bulk of other substituents must be carefully balanced. A larger group might enhance hydrophobic interactions if it fits well within an available pocket, but an oversized group can cause steric clashes, repelling the ligand from its optimal binding pose. Theoretical and experimental studies on related heterocyclic systems have confirmed that steric interactions are often the primary drivers of selectivity. nih.gov The interplay is delicate; a substituent that is electronically ideal but sterically cumbersome will likely yield a less potent compound. Thus, rational design focuses on optimizing this balance to maximize affinity. nih.gov

Stereochemical Effects on Ligand-Target Binding and Efficacy

When a substituent introduces a chiral center into a 5-ethoxy-2,4-quinazolinediamine derivative, the resulting enantiomers can exhibit dramatically different biological activities. Chirality plays a vital role in molecular recognition, as biological targets like enzymes and receptors are themselves chiral environments composed of L-amino acids. nih.gov

The differential activity between enantiomers arises because only one of the pair (the eutomer) can achieve the optimal three-dimensional orientation required for high-affinity binding. nih.gov The other enantiomer (the distomer) may fit poorly, be unable to form critical interactions, or even be repelled by the binding site. For instance, if a chiral side chain is introduced, the (R)-enantiomer might position a key hydroxyl group perfectly to form a hydrogen bond, while the (S)-enantiomer places that same group in a non-interacting or even unfavorable location.

In the development of chiral drugs, it is a regulatory and scientific necessity to study each enantiomer separately, as they can have different pharmacological profiles. nih.gov Research on chiral tetrahydroquinoline derivatives has highlighted cases where one enantiomer is significantly more potent than the other, underscoring the importance of stereochemistry in biological effects. nih.gov Determining the absolute configuration of the more active enantiomer provides invaluable information about the topology of the target's binding site, guiding further design efforts.

Development of Pharmacophores for Rational Design and Target Specificity

A pharmacophore model is an essential tool in modern drug discovery, serving as a three-dimensional abstract representation of the key features a molecule must possess to be recognized by a specific biological target. nih.gov For 5-ethoxy-2,4-quinazolinediamine derivatives, developing a pharmacophore model is a critical step for rational drug design and for achieving specificity. nih.govnih.gov

These models are typically generated from the structures of several active compounds or from a co-crystal structure of a ligand bound to its target protein. nih.gov A pharmacophore for a kinase inhibitor based on this scaffold would typically include:

Hydrogen Bond Acceptors: Corresponding to the N1 and N3 atoms of the quinazoline core.

Hydrogen Bond Donors: Representing the amine protons at the 2- and 4-positions.

Hydrophobic/Aromatic Centers: Mapping the quinazoline ring, the 5-ethoxy group, and the 4-anilino substituent, which often engage in hydrophobic and π-stacking interactions.

Once developed, this model serves as a powerful 3D search query to screen large virtual compound libraries, identifying novel molecules that possess the required geometric and chemical features for binding. nih.gov Furthermore, the model guides the optimization of existing leads. Medicinal chemists can use the pharmacophore to propose modifications that introduce new, favorable interactions or to eliminate functional groups that might lead to off-target effects, thereby improving both potency and selectivity.

Advanced Research Applications and Future Directions

Rational Design of Quinazoline-Based Molecular Probes for Chemical Biology

The rational design of molecular probes is a cornerstone of chemical biology, enabling the study of biological processes with high precision. The 2,4-quinazolinediamine scaffold is a privileged structure in this context, and the 5-ethoxy- derivative offers specific advantages for probe development. The strategic placement of the ethoxy group can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for effective probe function within a cellular environment.

Researchers can modify the 2- and 4-amino groups to attach fluorophores, biotin (B1667282) tags, or photo-cross-linking agents, thereby creating sophisticated tools for target identification and validation. The quinazoline (B50416) core often serves as the recognition element that binds to a specific biological target, while the appended functional groups allow for visualization or isolation of the target-probe complex. This approach has been instrumental in elucidating the function of various enzymes and receptors.

Combinatorial Chemistry and Library Synthesis for High-Throughput Screening in Research

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the process of drug discovery and materials science research. The 2,4-Quinazolinediamine, 5-ethoxy- scaffold is well-suited for the construction of large and diverse chemical libraries. The presence of two distinct amino groups at the 2 and 4 positions provides convenient handles for combinatorial diversification.

By employing a variety of building blocks, researchers can generate extensive libraries of 2,4-quinazolinediamine derivatives. These libraries can then be screened against a wide range of biological targets or assessed for specific material properties. This high-throughput approach significantly accelerates the identification of lead compounds with desired activities or functionalities. The 5-ethoxy group can serve to fine-tune the properties of the library members, potentially enhancing their specificity or potency.

Integration of Computational and Experimental Approaches in Advanced Chemical Research

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. In the context of 2,4-Quinazolinediamine, 5-ethoxy-, computational methods such as molecular docking and quantum mechanical calculations can predict binding affinities, reaction mechanisms, and electronic properties. These in silico studies guide the rational design of new derivatives and help to prioritize synthetic targets.

For instance, docking simulations can predict how different substitutions on the quinazoline core will interact with the active site of a target protein. This information allows researchers to focus their synthetic efforts on compounds with the highest probability of success. The predictions from computational models are then tested through experimental assays, and the results are used to refine the models in an iterative cycle of design and testing. This integrated approach minimizes the trial-and-error nature of research and accelerates the discovery process.

Emerging Methodologies for 2,4-Quinazolinediamine, 5-ethoxy- Scaffold Modification

The development of novel synthetic methodologies is crucial for expanding the chemical space accessible from the 2,4-Quinazolinediamine, 5-ethoxy- scaffold. Recent advances in organic synthesis have provided new tools for the selective modification of the quinazoline core. These include late-stage functionalization techniques that allow for the introduction of diverse chemical groups into the molecule at a late point in the synthetic sequence.

Such methods offer greater flexibility and efficiency compared to traditional linear syntheses. For example, transition-metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at various positions on the quinazoline ring. These emerging methodologies enable the rapid generation of analogues with improved properties and provide access to previously unattainable molecular architectures.

Prospects in Chemical Biology and New Materials Science Applications

The future for 2,4-Quinazolinediamine, 5-ethoxy- in chemical biology and materials science appears promising. In chemical biology, its derivatives will likely continue to be developed as highly specific probes for studying complex biological systems. The ability to fine-tune the properties of these probes through synthetic modification will be critical for their application in areas such as super-resolution microscopy and in vivo imaging.

In materials science, the rigid and planar structure of the quinazoline core, combined with the potential for extensive electronic conjugation, makes it an attractive candidate for the development of novel organic electronic materials. Derivatives of 2,4-Quinazolinediamine, 5-ethoxy- could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to tailor the electronic properties of these materials through synthetic design will be a key driver of future research in this area.

Q & A

Q. Why do some studies report potent anti-inflammatory activity while others focus solely on anticancer effects?

- Methodological Answer : Discrepancies stem from assay focus (e.g., TNF-α vs. DHFR endpoints). Researchers should:

- Use multi-omics approaches (proteomics/metabolomics) to map all affected pathways.

- Test in disease-specific models (e.g., collagen-induced arthritis for inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.